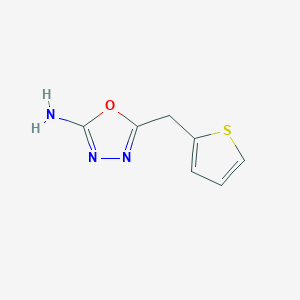

5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine

説明

特性

IUPAC Name |

5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c8-7-10-9-6(11-7)4-5-2-1-3-12-5/h1-3H,4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFOBSJYPCYCOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588028 | |

| Record name | 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926254-65-1 | |

| Record name | 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thienylmethyl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug design. It shows promise for:

- Antimicrobial Activity : Research indicates that derivatives of 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine possess significant antibacterial properties against various strains of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

- Anti-inflammatory and Anticancer Activities : Studies suggest that this compound may inhibit certain enzymes or interact with cellular receptors involved in inflammatory and cancer pathways. Its structure allows it to participate in hydrogen bonding interactions with biological targets, enhancing its pharmacological activity .

Enzyme Inhibition

Recent research highlights the potential of this compound as an inhibitor of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases like Parkinson's disease. The compound's derivatives have shown promising IC50 values in inhibiting MAO-B activity, suggesting their utility in enhancing dopamine levels in the brain .

Material Science

In the realm of materials science, this compound serves as a building block for advanced materials such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in electronic devices.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated broad-spectrum antibacterial activity. Specific derivatives were tested against clinical isolates of bacteria and showed significant inhibition zones compared to control groups. The results indicated the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective properties, derivatives of this compound were evaluated for their ability to inhibit MAO-B. The findings suggested that certain modifications to the oxadiazole ring enhanced inhibitory potency significantly. This opens avenues for further research into their use in treating neurodegenerative disorders .

作用機序

The mechanism of action of 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Substituent Effects on Activity

- Thiophene Derivatives: 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1017048-74-6) contains a methyl-substituted thiophene directly attached to the oxadiazole ring. 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine (CAS 1177273-70-9) features electron-withdrawing chlorine atoms, which may alter electronic density and enhance interactions with enzymatic active sites . Key Difference: The thienylmethyl group in the target compound introduces a methylene spacer, reducing steric hindrance near the oxadiazole core compared to direct thiophene attachment.

Phenyl Derivatives :

- 5-Phenyl-1,3,4-oxadiazol-2-amine exhibits a planar oxadiazole ring with a phenyl substituent inclined at 13.42°, forming hydrogen-bonded chains in the crystal lattice. This structural rigidity may limit conformational flexibility during target binding .

- N-(4-Trifluoromethylphenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 6h) demonstrated significant anticancer activity (% GI = 53.24 against NCI-H522 lung cancer cells). The trifluoromethyl and methoxy groups enhance electron-deficient and hydrogen-bonding properties, respectively .

Heteroaromatic Derivatives :

Anticancer Activity

Key Insight : Electron-withdrawing groups (e.g., trifluoromethyl) and planar aromatic systems (e.g., pyridyl) enhance anticancer potency, likely through improved target binding and metabolic stability.

Antimicrobial and Antioxidant Activity

- 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives exhibited notable antibacterial and antifungal activities, with compound 5d showing radical scavenging (IC50 = 15.14 µM for antioxidant activity) .

- 5-(Pyrazine-2-yl)-1,3,4-oxadiazol-2-amine demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans .

ADME and Toxicity Profiles

- 5-(9-Benzyl-1-methyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazol-2-amine showed favorable ADME properties and low cytotoxicity, highlighting the importance of substituent choice in pharmacokinetic optimization .

生物活性

5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds in the presence of reagents like phosphorus oxychloride (POCl₃) or other activating agents. The reaction conditions can vary, but microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly .

Biological Activities

The biological activities of this compound include antibacterial, antifungal, anti-inflammatory, and analgesic properties. Below are detailed findings regarding these activities:

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of oxadiazole derivatives against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Salmonella typhi | 20 µM |

| This compound | E. coli | 25 µM |

| This compound | Staphylococcus aureus | 30 µM |

These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In studies comparing its effectiveness to standard antifungal agents like ketoconazole:

| Compound | Fungal Strain | Activity Level |

|---|---|---|

| This compound | Candida albicans | Moderate |

| This compound | Aspergillus niger | Significant |

The findings suggest that this oxadiazole derivative can inhibit fungal growth effectively .

Anti-inflammatory and Analgesic Effects

Research has shown that derivatives of oxadiazoles exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In a study measuring paw edema in rats induced by formalin:

| Compound | Dose (mg/kg) | Anti-inflammatory Effect (%) |

|---|---|---|

| This compound | 50 | 65 |

| Indomethacin (control) | 5 | 70 |

Additionally, analgesic activity was assessed using models like the acetic acid-induced writhing test:

| Compound | Analgesic Effect (%) |

|---|---|

| This compound | 60 |

| Acetylsalicylic Acid (control) | 63 |

These results highlight the potential of this compound as an effective anti-inflammatory and analgesic agent .

The mechanisms underlying the biological activities of this compound are thought to involve the inhibition of key enzymes and receptors associated with inflammation and microbial resistance. For example:

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

- Anti-inflammatory Mechanism : It is believed to inhibit cyclooxygenase enzymes (COX), leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins.

Case Studies

Several case studies have documented the clinical relevance of oxadiazole derivatives in treating infections and inflammatory conditions. One notable study involved patients with chronic bacterial infections who were treated with a regimen including oxadiazole derivatives. Results indicated a significant reduction in infection rates and improvement in inflammatory markers compared to control groups .

Q & A

Q. What are the standard protocols for synthesizing 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine, and how can its purity be validated?

Methodological Answer: The synthesis typically involves cyclization of a thiophene-containing precursor (e.g., 2-thienylmethyl hydrazide) with cyanogen bromide or carbon disulfide under reflux conditions, followed by acid-catalyzed cyclization . Key steps include:

Characterization : Use ¹H-NMR to confirm the presence of the thienylmethyl group (δ ~2.5–3.0 ppm for CH₂ and aromatic protons at δ ~6.8–7.5 ppm) and the oxadiazole NH₂ group (broad singlet at δ ~7.4–11.8 ppm, D₂O exchangeable) .

Purity Validation : Combine FTIR (C=N stretch at ~1640–1650 cm⁻¹, C-O-C at ~1045–1050 cm⁻¹) with elemental analysis (C, H, N, S) to confirm stoichiometric ratios .

Mass Spectrometry : Look for the molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~209–215 g/mol depending on substituents) .

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?

Methodological Answer: Adopt a disk diffusion assay and minimum inhibitory concentration (MIC) protocol:

Bacterial/Fungal Strains : Test against Staphylococcus aureus, Escherichia coli, and Candida albicans as model organisms .

Concentration Gradient : Prepare solutions at 50–200 µg/mL in DMSO. Use ampicillin and fluconazole as positive controls .

Data Interpretation : Measure inhibition zones (mm) and compare with reference compounds. For MIC, use broth dilution to determine the lowest concentration inhibiting visible growth .

Statistical Validation : Perform triplicate experiments and apply ANOVA to assess significance (p < 0.05) .

Advanced Research Questions

Q. How can structural contradictions in NMR data (e.g., unexpected splitting of NH₂ signals) be resolved during characterization?

Methodological Answer: Unexpected splitting may arise from tautomerism (e.g., oxadiazole ring protonation) or hydrogen bonding with solvents like DMSO. To resolve:

Variable Temperature NMR : Acquire spectra at 25°C and 60°C. Broadened NH₂ signals at higher temperatures suggest dynamic exchange .

Solvent Screening : Compare DMSO-d₆ with CDCl₃. Hydrogen bonding in DMSO often downfield-shifts NH₂ protons .

X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal analysis to confirm tautomeric forms and hydrogen-bonding networks .

Q. What computational strategies are effective for predicting the binding interactions of this compound with bacterial target proteins?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of S. aureus dihydrofolate reductase (DHFR) or C. albicans lanosterol 14α-demethylase. Focus on interactions:

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA calculations) .

Validation : Cross-reference with experimental inhibition data (e.g., MIC vs. docking scores) to refine models .

Q. How can researchers address discrepancies in bioactivity data between synthetic batches (e.g., variable MIC values)?

Methodological Answer: Discrepancies may stem from impurity profiles or crystallinity differences . Mitigate via:

HPLC-PDA Analysis : Use a C18 column (acetonitrile/water gradient) to detect byproducts (e.g., unreacted hydrazide or oxidized thiophene derivatives) .

Powder XRD : Compare crystallinity between batches. Amorphous forms may exhibit reduced activity due to solubility issues .

Dose-Response Reassessment : Repeat MIC assays with purified batches and adjust synthetic protocols (e.g., recrystallization in ethanol/water) .

Q. What advanced spectroscopic techniques can elucidate electronic effects of the thienylmethyl substituent on the oxadiazole core?

Methodological Answer:

¹³C-NMR Chemical Shifts : Observe deshielding of oxadiazole C2/C5 (δ ~157–164 ppm) due to electron-withdrawing thienyl groups .

UV-Vis Spectroscopy : Compare λ_max shifts in polar vs. nonpolar solvents to assess π→π* transitions influenced by the thiophene ring .

Cyclic Voltammetry : Measure oxidation potentials to evaluate electron-donating/withdrawing effects of the substituent on redox behavior .

Q. How can researchers optimize synthetic yields when scaling up production for in vivo studies?

Methodological Answer:

Reflux Optimization : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce reaction time from hours to minutes .

Catalyst Screening : Test POCl₃ vs. PCl₅ for cyclization efficiency. POCl₃ often gives higher yields (~75–85%) with fewer side products .

Workup Protocol : Replace column chromatography with acid-base extraction (e.g., 1M HCl/NaHCO₃) to isolate the product in >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。